molecular formula C16H24BrClN2O3 B142742 レモキシプリド塩酸塩 CAS No. 73220-03-8

レモキシプリド塩酸塩

カタログ番号: B142742
CAS番号: 73220-03-8
分子量: 407.7 g/mol
InChIキー: WCPXLMIPGMFZMY-MERQFXBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ブロモ-N-[(2S)-1-エチル-2-ピロリジニル]メチル-2,6-ジメトキシベンズアミド は、非定型抗精神病薬です。 スウェーデンのアストラ社が最初に開発し、1989年にイギリスで承認されました その後、使用に関連する無形成血の発生率の増加により、撤退されました 。レモキシプリドは、中等度の治療指数と作用持続時間を持っています。

科学的研究の応用

Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinylmethyl]2,6-dimethoxybenzamide hydrochloride
  • Molecular Formula: C₁₆H₂₃BrN₂O₃·HCl
  • Molar Mass: 371.275 g/mol
  • Bioavailability: 96%
  • Protein Binding: 89-98%
  • Half-Life: 4-7 hours
  • Route of Administration: Oral

Remoxipride exhibits high selectivity for the D2 receptor with a Ki value of approximately 300 nM, and it shows significantly less affinity for D3 and D4 receptors (Ki values of ~1600 nM and ~2800 nM, respectively) . This selectivity is crucial for its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with other antipsychotics like haloperidol.

Antipsychotic Treatment

Remoxipride was primarily investigated for the treatment of schizophrenia. Clinical trials demonstrated that it could effectively reduce symptoms in patients with schizophrenia, particularly those resistant to other neuroleptics.

  • Clinical Trials:
    • A phase II clinical trial involving 20 hospitalized schizophrenic patients indicated that remoxipride led to significant improvements in symptoms with a notable reduction in parkinsonism compared to previous treatments .
    • In a larger dose-finding study involving 242 patients, remoxipride showed maximum efficacy at doses between 120 mg and 600 mg daily, with fewer extrapyramidal side effects than haloperidol .

Unique Mechanisms

Remoxipride's unique action on dopamine receptors suggests potential applications beyond traditional antipsychotic therapies. It has been noted for its effectiveness in treating negative symptoms of schizophrenia and has shown promise in cases where other treatments have failed .

Research Applications

Due to its specific pharmacological profile, remoxipride is utilized in various research settings:

  • Neuroscience Research:
    • Remoxipride is employed in studies examining the role of dopamine receptors in neuropsychiatric disorders. Its ability to selectively block D2 receptors allows researchers to explore dopaminergic pathways without the confounding effects seen with less selective agents .
  • Behavioral Studies:
    • Research has investigated remoxipride's effects on locomotion and behavior in animal models, providing insights into its potential therapeutic mechanisms and side effect profiles .
  • Pharmacokinetics and Toxicology:
    • Studies have also focused on understanding the pharmacokinetics of remoxipride, including absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for evaluating safety and efficacy profiles .

Safety and Withdrawal

Despite its promising applications, remoxipride was withdrawn from the market due to safety concerns, particularly an increased incidence of aplastic anemia reported in some patients . This highlights the importance of ongoing monitoring and evaluation of drug safety profiles during clinical use.

Summary Table of Key Findings

AspectDetails
Chemical Name (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinylmethyl]2,6-dimethoxybenzamide hydrochloride
Dopamine Receptor Affinity D2: ~300 nM; D3: ~1600 nM; D4: ~2800 nM
Clinical Efficacy Effective in reducing schizophrenia symptoms; fewer extrapyramidal side effects than haloperidol
Withdrawal Reason Aplastic anemia incidence (1/10,000 patients)
Research Applications Neuroscience studies, behavioral research, pharmacokinetics

作用機序

レモキシプリドの作用機序には、脳のD2ドーパミン受容体の選択的遮断が含まれます。5-HT、NA、ACh、ヒスタミン、およびGABA受容体への影響は最小限であり、副作用が少なくなります。 その迅速な吸収、高いバイオアベイラビリティ、および中枢神経への浸透は、その有効性に貢献しています .

6. 類似化合物の比較

レモキシプリドはもはや広く使用されていませんが、D2受容体に対する選択性により、他の抗精神病薬とは異なります。類似の化合物には、次のものがあります。

  • スルピリド
  • アミスルプリド
  • リスペリドン

生化学分析

Biochemical Properties

Remoxipride hydrochloride acts as a weak selective dopamine D2 receptor antagonist . It displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .

Cellular Effects

Remoxipride hydrochloride influences cell function by interacting with dopamine D2 receptors . Chronic use of Remoxipride hydrochloride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride hydrochloride .

Molecular Mechanism

Remoxipride hydrochloride exerts its effects at the molecular level through its interaction with dopamine D2 receptors . It acts as an antagonist, blocking the action of dopamine, a neurotransmitter . This results in an upregulation of D2 receptors and a downregulation of D1 and D5 receptors in the prefrontal cortex .

Temporal Effects in Laboratory Settings

It is known that Remoxipride hydrochloride has a moderate therapeutic index and duration of action .

Dosage Effects in Animal Models

It is known that Remoxipride hydrochloride was withdrawn due to deaths associated with aplastic anemia .

Metabolic Pathways

Remoxipride hydrochloride can be N-dealkylated to FLA 853, oxidized to FLA 850, or N-deethylated to FLA 838 . None of these metabolites have measurable activity on dopamine D2 receptors .

Transport and Distribution

It is known that Remoxipride hydrochloride is approximately 90% bioavailable .

Subcellular Localization

It is known that Remoxipride hydrochloride interacts with dopamine D2 receptors, which are typically found in the brain .

準備方法

レモキシプリドの合成経路には、いくつかのステップが含まれます。

    臭素化: 2,6-ジメトキシ安息香酸は、最初に臭素化されて3-ブロモ-2,6-ジメトキシ安息香酸が得られます。

    酸塩化物の生成: 得られた酸は、次に塩化チオニルを用いて対応するベンゾイルクロリドに変換されます。

    アミノメチルピロリジンとの反応: ベンゾイルクロリドは、2-アミノメチル-1-エチルピロリジンと反応してレモキシプリドが生成されます。

3. 化学反応の分析

レモキシプリドは、主にドーパミンD2受容体と相互作用します。D2受容体に対する高い選択性を示し、ドーパミン結合を阻害します。 注目すべきは、非ドーパミン作動性神経伝達物質受容体(例:セロトニン、ノルエピネフリン、アセチルコリン、ヒスタミン、GABA)に対する親和性が低いため、副作用が最小限に抑えられています 。一般的な反応には、次のものがあります。

    ドーパミンD2受容体拮抗作用: レモキシプリドは、D2受容体へのドーパミン結合を選択的に阻害します。

    非ドーパミン作動性効果の最小化: 他の受容体に対する親和性が低いため、副作用が軽減されます。

4. 科学研究の応用

レモキシプリドの応用は、さまざまな分野にわたります。

    精神医学: 妄想、幻覚、思考障害が顕著な場合の、急性および慢性統合失調症の治療。

    神経薬理学: ドーパミン受容体サブタイプとその役割に関する研究。

    薬物動態学: 高いバイオアベイラビリティ、血脳関門への迅速な透過、および腎排泄。

    比較研究: 他の抗精神病薬と比較した、その独自の特性の調査。

化学反応の分析

Remoxipride primarily interacts with dopamine D2 receptors. It exhibits high selectivity for D2 receptors, blocking dopamine binding. Notably, it has low affinity for non-dopaminergic neurotransmitter receptors (e.g., serotonin, norepinephrine, acetylcholine, histamine, and GABA), minimizing side effects . Common reactions include:

    Dopamine D2 Receptor Antagonism: Remoxipride selectively blocks dopamine binding to D2 receptors.

    Minimal Non-Dopaminergic Effects: Due to low affinity for other receptors, side effects are reduced.

類似化合物との比較

While Remoxipride is no longer widely used, its selectivity for D2 receptors distinguishes it from other antipsychotics. Similar compounds include:

  • Sulpiride
  • Amisulpride
  • Risperidone

生物活性

Remoxipride hydrochloride is a pharmacological compound primarily recognized for its role as a dopamine D2 receptor antagonist. This article delves into the biological activity of remoxipride, highlighting its pharmacodynamics, clinical applications, and comparative effectiveness against other antipsychotic medications.

Chemical Profile

  • Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride
  • Molecular Formula: C16H26BrClN2O4
  • CAS Number: 73220-03-8

Remoxipride exhibits selective antagonism towards the D2 dopamine receptors, showing significantly lower affinity for D3 and D4 receptors with Ki values of approximately 300 nM, 1600 nM, and 2800 nM, respectively . This selectivity is crucial as it contributes to its therapeutic profile, particularly in reducing extrapyramidal symptoms commonly associated with other antipsychotics.

Pharmacodynamics

  • Antipsychotic Activity: Remoxipride has demonstrated efficacy in treating schizophrenia, particularly in patients resistant to traditional neuroleptics like haloperidol. Clinical studies indicate that remoxipride produces fewer motor side effects compared to standard treatments .
  • Dopamine Receptor Modulation: Chronic administration of remoxipride leads to upregulation of D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex. This modulation may enhance its antipsychotic effects while minimizing adverse effects like Parkinsonism .

Pharmacokinetics

Remoxipride is characterized by the following pharmacokinetic parameters:

ParameterNormal Renal FunctionModerate Renal ImpairmentSevere Renal Impairment
Cmax (µmol/L) 5.5 ± 1.17.7 ± 2.79.3 ± 2.3
Tmax (h) 0.8 ± 0.20.9 ± 0.41.4 ± 0.9
AUC (µmol*h/L) 39 ± 963 ± 34123 ± 60
Half-life (h) 5.1 ± 1.66.1 ± 2.69.9 ± 3.8
Volume of Distribution (L) 44.3 ± 8.337.4 ± 16.230.2 ± 9.4

Remoxipride has an oral bioavailability of approximately 90% , with about 80% protein binding primarily to alpha-1-acid glycoprotein . The drug is predominantly eliminated via renal pathways, with about 89% recovered in urine and 7% in feces .

Clinical Efficacy and Case Studies

Clinical evaluations have highlighted remoxipride's unique efficacy profile:

  • In a study involving sixteen neuroleptic-resistant schizophrenic patients, remoxipride exhibited significant antipsychotic activity comparable to clozapine, a well-known atypical antipsychotic .
  • Patients treated with remoxipride reported fewer extrapyramidal symptoms than those on haloperidol, suggesting a favorable safety profile .

Comparative Analysis with Other Antipsychotics

The following table summarizes the comparative effectiveness of remoxipride against other antipsychotics:

DrugD2 AntagonismExtrapyramidal SymptomsClinical Use
RemoxiprideHighLowSchizophrenia
HaloperidolHighHighSchizophrenia
ClozapineModerateModerateTreatment-resistant schizophrenia
SulpirideModerateLowDepression and schizophrenia

特性

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXLMIPGMFZMY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80125-14-0 (Parent)
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801349035
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-03-8
Record name Remoxipride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73220-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30 ml of thionyl chloride is added to 17.6 g (0.067 mol) of 3-bromo-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 9.23 g (0.072 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of methyl ethyl ketone. After stirring for 30 minutes at room temperature 150 ml of ethyl ether is added. The obtained precipitate is filtered off, washed with ether and recrystallized twice from ethanol-isopropyl ether. Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization). m.p. 184°-85° C. (second recrystallization).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using the same method as for compound in Example 14, except of the addition of triethylamine, this compound was prepared from 8.4 g (0.032 mol) of 3-bromo-2,6-dimethoxybenzoic acid, 20 ml of thionyl chloride and 9.0 g (0.032 mol) of (+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate. Yield: 7.5 g, m.p. 166°-68° C., [α]D20° =10.7° (0.5% in water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remoxipride hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Remoxipride hydrochloride
Reactant of Route 3
Reactant of Route 3
Remoxipride hydrochloride
Reactant of Route 4
Reactant of Route 4
Remoxipride hydrochloride
Reactant of Route 5
Reactant of Route 5
Remoxipride hydrochloride
Reactant of Route 6
Reactant of Route 6
Remoxipride hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Remoxipride Hydrochloride?

A1: Remoxipride Hydrochloride functions as a selective dopamine D2 receptor antagonist. [, ] This means it binds to the D2 receptor subtype of dopamine receptors, primarily in the limbic system of the brain, and blocks dopamine from binding and exerting its effects. [, ] This selective antagonism of dopamine D2 receptors is thought to be the primary mechanism underlying its antipsychotic effects. [, ]

Q2: How does the structure of Remoxipride Hydrochloride compare to a closely related compound, FLA 797, and how do these differences impact their activity?

A2: Although both Remoxipride Hydrochloride and FLA 797 are 2,6-disubstituted benzamides, key structural differences influence their interaction with dopamine receptors. [] In Remoxipride Hydrochloride, the carbonyl group is oriented nearly perpendicular to the benzene ring, preventing the formation of an intramolecular hydrogen bond observed in FLA 797. [] FLA 797, being a salicylamide, exhibits a planar conformation stabilized by a hydrogen bond between the phenol and carbonyl groups. [] Furthermore, Remoxipride Hydrochloride adopts an extended side chain conformation in contrast to the folded conformation of FLA 797. [] These structural variations contribute to differences in their binding affinity and dopamine receptor blocking activity.

Q3: What is known about the pharmacokinetics of Remoxipride Hydrochloride, particularly in individuals with renal impairment?

A3: Studies have shown that Remoxipride Hydrochloride is predominantly excreted unchanged by the kidneys. [] In individuals with severe renal impairment, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of Remoxipride Hydrochloride are significantly increased compared to those with normal renal function. [] This suggests that dosage adjustments may be necessary for patients with compromised renal function to avoid drug accumulation and potential toxicity. []

Q4: Has Remoxipride Hydrochloride demonstrated any effects on sigma binding sites in the brain?

A4: In subchronic treatment studies in rats, Remoxipride Hydrochloride, unlike haloperidol, did not alter the density or affinity of sigma binding sites in the brain. [] This suggests that Remoxipride Hydrochloride may have a distinct pharmacological profile compared to other antipsychotic medications that do affect sigma receptors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。